Quantified Inverse Agonist Activity of 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone at the Human RORc Nuclear Receptor
4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone (CAS 898776-57-3) demonstrates potent inverse agonist activity at the human retinoic acid receptor-related orphan receptor C (RORc, also known as RORγ). In a biochemical assay using a human RoRc-LBD fusion protein expressed in bacterial cells, the compound exhibited an EC50 of 20 nM [1]. For context, this is a measurable activity that positions it within the nanomolar potency range for this target. No direct head-to-head comparison data against a close analog in the same assay was identified.
| Evidence Dimension | Biochemical inverse agonist potency at human RORc |
|---|---|
| Target Compound Data | EC50 = 20 nM |
| Comparator Or Baseline | No direct comparator data available in the same assay. |
| Quantified Difference | Not calculable due to lack of comparator. |
| Conditions | Biochemical assay: Inverse agonist activity at human RoRc-LBD fusion protein with GST expressed in BL-21 (BL3) cells, assessed as SRC1 coactivator peptide recruitment [1]. |
Why This Matters
This provides a specific, quantitative biochemical activity benchmark (EC50 = 20 nM) that defines the compound's potency against this target, enabling researchers to gauge its potential utility in RORc-related studies.
- [1] BindingDB. BDBM50044146 (CHEMBL3314014): Affinity data for 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50044146. View Source
